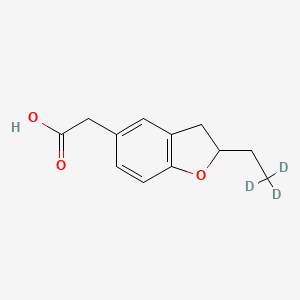

Furofenac-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |

InChI |

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |

InChI Key |

MYQXHLQMZLTSDB-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC1CC2=C(O1)C=CC(=C2)CC(=O)O |

Canonical SMILES |

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Furofenac-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a feasible synthetic pathway for Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Furofenac. The inclusion of a deuterium-labeled ethyl group can be instrumental for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioassays. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a multi-step process, beginning with the commercially available 2,3-dihydrobenzofuran. The core of the strategy involves the preparation of a key intermediate, 2,3-dihydro-5-benzofuranacetic acid, followed by the introduction of a deuterated ethyl group at the alpha-position to the carboxylic acid moiety.

The proposed synthetic workflow is as follows:

-

Synthesis of 2,3-dihydro-5-benzofuranacetic acid: This intermediate is prepared from 2,3-dihydrobenzofuran via a Friedel-Crafts acylation followed by hydrolysis.

-

Esterification: The carboxylic acid is converted to its ethyl ester to facilitate the subsequent alkylation step.

-

Preparation of Ethyl-d3 Bromide: The deuterated alkylating agent is synthesized from commercially available ethanol-d3.

-

α-Alkylation: The ethyl ester of 2,3-dihydro-5-benzofuranacetic acid is deprotonated to form an enolate, which is then alkylated with the prepared ethyl-d3 bromide.

-

Hydrolysis: The final step involves the hydrolysis of the ester to yield the target molecule, this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for the reactants and products in the proposed synthesis.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 2,3-Dihydrobenzofuran | C₈H₈O | 120.15 |

| 2,3-Dihydro-5-benzofuranacetic acid | C₁₀H₁₀O₃ | 178.18 |

| Ethyl 2,3-dihydro-5-benzofuranacetate | C₁₂H₁₄O₃ | 206.24 |

| Ethanol-d3 (CD₃CH₂OH) | C₂H₃D₃O | 49.09 |

| Ethyl-d3 Bromide (CD₃CH₂Br) | C₂H₂D₃Br | 111.99 |

| This compound | C₁₂H₁₁D₃O₃ | 209.26 |

Table 2: Theoretical Reaction Yields and Stoichiometry

| Reaction Step | Limiting Reagent | Stoichiometric Ratio (Limiting:Excess) | Theoretical Yield |

| Friedel-Crafts & Hydrolysis | 2,3-Dihydrobenzofuran | 1 : 1.2 (to Acetyl Chloride) | >80% |

| Esterification | 2,3-Dihydro-5-benzofuranacetic acid | 1 : 10 (to Ethanol) | >90% |

| Ethyl-d3 Bromide Prep. | Ethanol-d3 | 1 : 1.1 (to PBr₃) | >85% |

| α-Alkylation | Ethyl 2,3-dihydro-5-benzofuranacetate | 1 : 1.1 (to LDA), 1 : 1.2 (to Et-d3-Br) | >70% |

| Hydrolysis | Ethyl 2-Ethyl-2,3-dihydro-5-benzofuranacetate-d3 | 1 : 5 (to NaOH) | >95% |

Detailed Experimental Protocols

This procedure involves a Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by a Willgerodt-Kindler reaction and hydrolysis.

Materials:

-

2,3-Dihydrobenzofuran

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Sulfur

-

Morpholine

-

Dioxane

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Protocol:

-

Friedel-Crafts Acylation:

-

To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM at 0 °C, add anhydrous AlCl₃ (1.2 eq) portion-wise.

-

Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-acetyl-2,3-dihydrobenzofuran.

-

-

Willgerodt-Kindler Reaction and Hydrolysis:

-

A mixture of 5-acetyl-2,3-dihydrobenzofuran (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq) in dioxane is heated at reflux for 6 hours.

-

Cool the reaction mixture and add a solution of NaOH (5.0 eq) in water.

-

Continue to reflux for an additional 12 hours.

-

Cool the mixture to room temperature and acidify with concentrated HCl.

-

The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol/water to afford 2,3-dihydro-5-benzofuranacetic acid.

-

Materials:

-

2,3-Dihydro-5-benzofuranacetic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

Protocol:

-

Dissolve 2,3-dihydro-5-benzofuranacetic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the mixture at reflux for 8 hours.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give ethyl 2,3-dihydro-5-benzofuranacetate.

Materials:

-

Ethanol-d3 (CD₃CH₂OH)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

Protocol:

-

To a stirred solution of ethanol-d3 (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (1.1 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous CaCl₂.

-

Distill the ethyl-d3 bromide, collecting the fraction boiling at 37-39 °C.

Materials:

-

Ethyl 2,3-dihydro-5-benzofuranacetate

-

Lithium diisopropylamide (LDA) solution in THF

-

Ethyl-d3 Bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

Protocol:

-

To a solution of ethyl 2,3-dihydro-5-benzofuranacetate (1.0 eq) in anhydrous THF at -78 °C, add LDA solution (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add a solution of ethyl-d3 bromide (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-ethyl-2,3-dihydro-5-benzofuranacetate-d3.

Materials:

-

Ethyl 2-ethyl-2,3-dihydro-5-benzofuranacetate-d3

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Protocol:

-

Dissolve the deuterated ester (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of NaOH (5.0 eq) in water.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with concentrated HCl.

-

The precipitated product is filtered, washed with cold water, and dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Disclaimer: This document provides a theoretical guide for the synthesis of this compound. All experimental work should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. The reaction conditions and yields provided are estimates and may require optimization.

Understanding Isotopic Enrichment in Furofenac-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the principles and methodologies related to the isotopic enrichment of Furofenac-d3. Due to the limited availability of specific data for this compound in published literature, this guide leverages established principles of isotopic labeling and analytical techniques, drawing analogies from structurally similar compounds like diclofenac. The experimental protocols and data presented are illustrative and should be adapted and validated for specific research applications.

Introduction to Isotopic Enrichment and this compound

Isotopically labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), yields a molecule with a higher mass but nearly identical chemical properties to the unlabeled parent drug. This compound is the deuterated analog of Furofenac, an analgesic and anti-inflammatory agent. The three deuterium atoms in this compound provide a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of analytical methods.

Quantitative Data on Isotopic Enrichment

The quality of a deuterated standard is defined by its isotopic enrichment, which refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic purity is crucial to prevent cross-talk between the analytical signals of the analyte and the internal standard. The isotopic distribution of a deuterated compound is typically determined by high-resolution mass spectrometry (HR-MS) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative Isotopic Distribution for this compound

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled) | < 0.1 |

| d1 | 0.5 |

| d2 | 2.0 |

| d3 (Desired) | > 97.0 |

| d4+ | < 0.5 |

Note: This data is illustrative and represents a typical high-quality batch of a deuterated standard. Actual values may vary.

Table 2: Key Quality Control Parameters for this compound

| Parameter | Specification | Method of Analysis |

| Chemical Purity | > 98% | HPLC-UV, LC-MS |

| Isotopic Enrichment (d3) | ≥ 97% | HR-MS |

| Isotopic Purity (d0) | < 0.5% | HR-MS |

| Structure Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound, based on general methods for deuteration and the analysis of non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of this compound (Illustrative)

The synthesis of this compound would likely involve the introduction of deuterium atoms at a chemically stable position late in the synthetic route of Furofenac or by using a deuterated starting material. A common method for deuteration is through hydrogen-deuterium (H/D) exchange reactions.

Objective: To synthesize this compound with high isotopic enrichment.

Materials:

-

Furofenac

-

Deuterated methanol (CD3OD)

-

Deuterium oxide (D2O)

-

Palladium on carbon (Pd/C) catalyst

-

Deuterium gas (D2)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

H/D Exchange: Dissolve Furofenac in a mixture of CD3OD and D2O.

-

Add a catalytic amount of Pd/C.

-

Stir the mixture under an atmosphere of D2 gas at a slightly elevated temperature and pressure.

-

Monitor the reaction progress by LC-MS to determine the extent of deuteration.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Work-up: Redissolve the residue in DCM and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Confirm the structure and determine the isotopic enrichment of the final product by ¹H-NMR, HR-MS, and HPLC.

Isotopic Enrichment Analysis by HR-MS

Objective: To determine the isotopic distribution and enrichment of this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a Liquid Chromatography system.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Chromatography: Inject the sample onto a C18 reverse-phase column. Use an isocratic or gradient elution with a mobile phase of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometry:

-

Acquire data in full scan mode in the positive or negative ion mode, depending on the ionization efficiency of Furofenac.

-

Set the mass resolution to >60,000 to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the different isotopologues (d0, d1, d2, d3, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The percentage of the d3 isotopologue represents the isotopic enrichment.

-

Visualizations

Synthesis and Analysis Workflow

Hypothetical Metabolic Pathway of Furofenac

The metabolism of Furofenac is expected to be similar to that of other NSAIDs, primarily involving oxidation by cytochrome P450 (CYP) enzymes and subsequent conjugation.

Navigating the Certificate of Analysis for Furofenac-d3: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that accompanies any chemical reference standard, providing a comprehensive summary of its identity, purity, and quality. For researchers and drug development professionals working with isotopically labeled compounds such as Furofenac-d3, a thorough understanding of the CoA is paramount for ensuring the accuracy and validity of experimental results. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, this guide will provide a detailed explanation of the typical components and data found within such a document, using representative examples and methodologies.

This compound is the deuterated form of Furofenac, an anti-inflammatory agent. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling is particularly useful in pharmacokinetic and metabolic studies, often serving as an internal standard for mass spectrometry-based quantification of the parent drug.

The Anatomy of a Certificate of Analysis

A Certificate of Analysis for a deuterated compound like this compound typically includes the following sections:

-

Product Information: This section contains basic identifiers for the compound, including the product name, catalog number, CAS number (for this compound, this is 1794754-03-2), molecular formula (C₁₂H₁₁D₃O₃), and molecular weight (approximately 209.26 g/mol ).[1]

-

Physical Properties: This includes information about the appearance of the compound (e.g., "White to Off-White Solid"), and storage conditions.

-

Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to confirm the identity and purity of the compound.

-

Experimental Protocols: While not always exhaustively detailed on the CoA itself, this section or an accompanying document will outline the methodologies used for the analytical tests.

Summarized Quantitative Data

The following tables represent the type of quantitative data that would be presented on a Certificate of Analysis for this compound. Note: These are representative values and are for illustrative purposes only.

Table 1: Identity and Purity

| Test | Method | Specification | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Chemical Identity | ¹H NMR Spectroscopy | Conforms to Structure | Conforms |

| Mass Identity | Mass Spectrometry (MS) | Conforms to Molecular Weight | Conforms |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 99% Deuterated Forms | 99.6% (d₃) |

| Residual Solvents | Gas Chromatography (GC) | ≤ 0.5% | < 0.1% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |

Table 2: Physical Properties

| Property | Method | Result |

| Appearance | Visual Inspection | White Crystalline Solid |

| Melting Point | Melting Point Apparatus | 125-128 °C |

| Solubility | Visual Inspection | Soluble in Methanol, DMSO |

Key Experimental Protocols

The analytical tests cited in the CoA are performed according to rigorous protocols to ensure the reliability of the results. Below are detailed methodologies for the key experiments typically employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of a chemical compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for non-polar to moderately polar compounds like Furofenac.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).

-

Quantification: The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound by analyzing the magnetic properties of the hydrogen nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

-

Data Acquisition: A standard proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed.

-

Interpretation: The resulting spectrum is compared to the expected spectrum for the this compound structure. The absence of certain proton signals corresponding to the sites of deuteration confirms the isotopic labeling.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which confirms its molecular weight and the extent of deuteration.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction.

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The position of this peak confirms the molecular weight.

-

Isotopic Purity Assessment: The relative intensities of the peaks for the d₀, d₁, d₂, and d₃ forms of the molecule are measured to determine the isotopic purity.

Visualizing Key Information

Diagrams are invaluable tools for understanding chemical structures and analytical workflows.

By carefully examining each section of the Certificate of Analysis and understanding the underlying experimental methodologies, researchers can confidently use this compound in their studies, ensuring the integrity and reproducibility of their data.

References

Furofenac-d3: A Technical Overview for Researchers

This technical guide provides a comprehensive overview of Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID), Furofenac. This document is intended for researchers, scientists, and professionals in drug development, offering available data, presumed mechanisms of action based on its drug class, and detailed experimental protocols for its characterization.

Core Data Presentation

Quantitative data for this compound is summarized in the table below. Due to the limited availability of public information on Furofenac, further pharmacological data is extrapolated from the general knowledge of NSAIDs.

| Property | Value |

| Chemical Name | 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid |

| CAS Number | 1794754-03-2 |

| Molecular Formula | C₁₂H₁₁D₃O₃ |

| Molecular Weight | 209.26 g/mol |

Presumed Mechanism of Action and Signaling Pathway

As a derivative of a non-steroidal anti-inflammatory drug, Furofenac is presumed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][3]

The inhibition of COX-2 is believed to be responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[1] Conversely, the inhibition of the constitutively expressed COX-1 enzyme in tissues like the stomach and kidneys is associated with some of the common adverse effects of these drugs, such as gastrointestinal bleeding.[1]

The general signaling pathway affected by Furofenac is the prostaglandin synthesis pathway. By blocking COX enzymes, Furofenac would reduce the production of prostaglandins such as PGE₂, a potent inflammatory mediator.[2] This, in turn, alleviates the symptoms of inflammation.

Caption: General signaling pathway of prostaglandin synthesis and its inhibition by this compound.

Experimental Protocols

Due to the lack of specific published experimental protocols for Furofenac, this section details established methodologies for characterizing the anti-inflammatory and analgesic properties of NSAIDs, which would be applicable to this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of recombinant COX-1 and COX-2 enzymes (IC₅₀).

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., phenol) is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

Caption: Experimental workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established animal model for evaluating the anti-inflammatory activity of new compounds.[4]

Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: Animals are divided into groups and administered this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID like Diclofenac.[5]

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each rat to induce localized inflammation and edema.[4]

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume with the vehicle-treated control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This compound is the deuterated form of the novel anti-inflammatory agent, Furofenac. While specific data on Furofenac is not widely available, its classification as an NSAID strongly suggests that its primary mechanism of action involves the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this compound's anti-inflammatory and analgesic properties. Further research is warranted to fully elucidate the specific pharmacological profile of Furofenac and its deuterated analog.

References

- 1. m.youtube.com [m.youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ijisrt.com [ijisrt.com]

- 5. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Furofenac vs. Furofenac-d3: A Technical Examination of Structural Differences and Their Implications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the non-steroidal anti-inflammatory drug (NSAID) Furofenac and its deuterated isotopologue, Furofenac-d3. This document provides a comparative analysis of their physicochemical properties, outlines the common mechanistic pathway of Furofenac, and presents a generalized synthetic protocol relevant to this class of compounds.

Core Structural Differences

The fundamental distinction between Furofenac and this compound lies in the isotopic substitution of hydrogen atoms with deuterium atoms on the ethyl group of the molecule. Furofenac's chemical structure is 2-Ethyl-2,3-dihydro-5-benzofuranacetic acid. In this compound, three hydrogen atoms on the terminal methyl group of the ethyl side chain are replaced by deuterium atoms.

Furofenac: C₁₂H₁₄O₃ This compound: C₁₂H₁₁D₃O₃

This isotopic substitution, while not altering the fundamental chemical scaffold or the pharmacophore of the molecule, imparts a subtle but significant change in its mass and the strength of the carbon-deuterium bonds compared to carbon-hydrogen bonds. This alteration is the basis for potential differences in the pharmacokinetic profile of this compound compared to its non-deuterated counterpart.

Physicochemical Data Comparison

The introduction of deuterium atoms results in a marginal increase in the molecular weight of this compound. While comprehensive experimental data for this compound is not widely available in publicly accessible literature, the known properties of Furofenac are presented below for reference. The predicted properties of this compound would be expected to be very similar, with the primary difference being the molecular weight.

| Property | Furofenac | This compound |

| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₁D₃O₃ |

| Molecular Weight | 206.24 g/mol [1] | 209.26 g/mol |

| Melting Point | 96-98 °C[2] | Data not available |

| Boiling Point | 356.8 ± 11.0 °C (Predicted)[2] | Data not available |

| Density | 1.181 ± 0.06 g/cm³ (Predicted)[2] | Data not available |

| pKa | 4.36 ± 0.10 (Predicted)[2] | Data not available |

Mechanism of Action: Cyclooxygenase (COX) Inhibition

As a non-steroidal anti-inflammatory drug (NSAID), Furofenac exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, Furofenac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

The general signaling pathway for COX inhibition by NSAIDs is depicted below.

Caption: General mechanism of action for Furofenac via inhibition of COX enzymes.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of Furofenac and this compound are scarce. However, a general synthetic approach for compounds of this nature can be outlined. The following represents a plausible, generalized workflow for the synthesis and analysis of Furofenac. The synthesis of this compound would require the use of a deuterated starting material, such as ethyl-d3 iodide, in the appropriate step.

Generalized Synthetic Workflow

The synthesis of Furofenac would likely proceed through a multi-step process, potentially involving the formation of the benzofuran ring system followed by the introduction of the acetic acid side chain.

Caption: A generalized workflow for the synthesis and purification of Furofenac.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method would be suitable for determining the purity of the synthesized Furofenac. A generalized protocol is provided below.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Furofenac shows maximum absorbance.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: A standard solution of Furofenac of known concentration would be prepared in the mobile phase.

-

Sample Preparation: The synthesized Furofenac would be dissolved in the mobile phase to a known concentration.

-

Analysis: The retention time and peak area of the sample would be compared to the standard to determine purity.

Conclusion

The structural difference between Furofenac and this compound is the selective replacement of three hydrogen atoms with deuterium on the ethyl group. This isotopic labeling is not expected to significantly alter the fundamental physicochemical properties or the mechanism of action of the drug, which remains the inhibition of COX enzymes. The primary rationale for deuteration in drug development is often to favorably alter the pharmacokinetic profile of a compound, potentially leading to improved metabolic stability and a longer half-life. Further experimental studies are required to quantitatively assess the impact of deuteration on the ADME (absorption, distribution, metabolism, and excretion) properties of Furofenac.

References

Navigating the Research Landscape of Deuterated NSAIDs: A Technical Guide

A Note on Furofenac-d3: Initial searches for the commercial availability and technical data of this compound did not yield specific results. "Furofenac" is a less common non-steroidal anti-inflammatory drug (NSAID), and its deuterated form does not appear to be readily available as a research chemical. Therefore, this guide will utilize Diclofenac, a widely researched and commercially available NSAID, as a representative compound to provide a comprehensive technical overview in line with the user's request. Deuterated analogs of common NSAIDs like Diclofenac are frequently used as internal standards in analytical chemistry.

Commercial Availability of Deuterated Diclofenac for Research

For researchers requiring a deuterated internal standard for quantitative analysis of Diclofenac, several suppliers offer Diclofenac-d4. The following table summarizes the typical product specifications.

| Product Name | Supplier | CAS Number | Chemical Formula | Molecular Weight | Purity | Format |

| Diclofenac-d4 | Sigma-Aldrich | 153466-65-2 | C₁₄H₇D₄Cl₂NO₂ | 300.16 | ≥98% (HPLC) | Neat |

| Diclofenac-d4 | Cayman Chemical | 1261393-91-9 | C₁₄H₇D₄Cl₂NO₂ | 300.16 | ≥98% | Neat Solid |

| Diclofenac-d4 | Toronto Research Chemicals | 153466-65-2 | C₁₄H₇D₄Cl₂NO₂ | 300.16 | 99.8% | Neat |

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

Diclofenac, like other NSAIDs, exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[][2]

The inhibition of COX-2 is largely responsible for the therapeutic anti-inflammatory effects of NSAIDs.[] Conversely, the inhibition of the constitutively expressed COX-1 enzyme in tissues such as the gastric mucosa and kidneys can lead to some of the common side effects associated with NSAID use.[]

Signaling Pathway of COX Inhibition

The following diagram illustrates the canonical pathway of prostaglandin synthesis and its inhibition by Diclofenac.

Putative and Emerging Mechanisms of Action

Beyond COX inhibition, research suggests that Diclofenac may exert its effects through several other signaling pathways.[3][4] These alternative mechanisms may contribute to its overall pharmacological profile.

-

Inhibition of the Thromboxane-Prostanoid Receptor: Diclofenac may directly inhibit the action of certain pro-inflammatory prostanoids at their receptors.[3]

-

Modulation of Arachidonic Acid Availability: There is evidence to suggest that Diclofenac can affect the release and uptake of arachidonic acid, the substrate for COX enzymes.[3]

-

Inhibition of Lipoxygenase Enzymes: In addition to the cyclooxygenase pathway, Diclofenac may also inhibit lipoxygenase enzymes, which are involved in the synthesis of other inflammatory mediators called leukotrienes.[3]

-

Activation of the Nitric Oxide-cGMP Pathway: Some studies indicate that Diclofenac may activate the nitric oxide-cGMP pathway, which can have antinociceptive (pain-relieving) effects.[3]

-

Other Potential Targets: Other emerging areas of research include the inhibition of substance P, blockade of acid-sensing ion channels, and alteration of interleukin-6 production.[3][4]

Logical Relationship of Multiple Mechanisms

The following diagram illustrates the relationship between Diclofenac and its various potential targets.

Experimental Protocol: Quantification of Diclofenac in a Biological Matrix using a Deuterated Internal Standard

The following provides a generalized workflow for the analysis of Diclofenac in a biological sample, such as plasma or urine, using liquid chromatography-mass spectrometry (LC-MS) with a deuterated internal standard like Diclofenac-d4.

Experimental Workflow

Detailed Methodology

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of Diclofenac and Diclofenac-d4 in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank biological matrix with known concentrations of Diclofenac.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw biological samples and vortex to ensure homogeneity.

-

To a defined volume of each sample (e.g., 100 µL), add a fixed amount of the Diclofenac-d4 internal standard solution.

-

Perform a sample clean-up and extraction procedure. A common method is solid-phase extraction (SPE) to remove proteins and other interfering substances and to concentrate the analyte.

-

Elute the analyte and internal standard from the SPE cartridge with an appropriate solvent.

-

Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase used for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto a suitable LC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode.

-

Define the specific precursor-to-product ion transitions for both Diclofenac and Diclofenac-d4.

-

-

Develop an optimized LC gradient to ensure baseline separation of Diclofenac from any potential interferences.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of both Diclofenac and Diclofenac-d4.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Diclofenac in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 2. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]

- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Furofenac using Furofenac-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furofenac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic and anti-inflammatory properties. Accurate quantification of Furofenac in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides a detailed protocol for the quantitative analysis of Furofenac in human plasma using a stable isotope-labeled internal standard, Furofenac-d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

Principle

The method described herein is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to Furofenac but has a higher mass due to the incorporation of three deuterium atoms, is added to a plasma sample. Furofenac and this compound are then extracted from the plasma, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Furofenac to that of this compound is used to calculate the concentration of Furofenac in the original sample, by reference to a calibration curve.

Materials and Reagents

-

Furofenac analytical standard

-

This compound (Internal Standard)[1]

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Furofenac and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of Furofenac working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike into blank plasma to create calibration standards and quality control samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma.[2]

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 100 µL of blank plasma, calibration standard plasma, QC plasma, or unknown plasma sample into the appropriately labeled tubes.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank. To the blank, add 10 µL of 50:50 (v/v) acetonitrile:water.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions (Predicted):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Furofenac | 205.2 | 161.1 | 150 | 20 |

| This compound | 208.3 | 164.1 | 150 | 20 |

Note: The MRM transitions provided are predicted based on the molecular weights of Furofenac (206.24 g/mol ) and this compound (209.26 g/mol ) and common fragmentation patterns of similar NSAIDs. The precursor ion in negative mode would be [M-H]⁻. The predicted fragmentation involves the loss of the carboxyl group (CO₂), a common fragmentation pathway for carboxylic acids. It is highly recommended to experimentally determine the optimal MRM transitions and collision energies for both Furofenac and this compound using the actual compounds and mass spectrometer.

Data Presentation: Quantitative Method Parameters

The following table summarizes the expected performance characteristics of the bioanalytical method, based on typical values for similar assays. These parameters should be established during method validation.

| Parameter | Target Acceptance Criteria |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits as per regulatory guidelines |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Furofenac.

Logical Relationship of Quantitative Analysis

Caption: Logic of isotope dilution quantitative analysis.

References

Application Notes and Protocols for Sample Preparation with Furofenac-d3 Spiking

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of biological samples for the quantification of Furofenac, utilizing Furofenac-d3 as an internal standard. The methodologies outlined below are essential for accurate and precise analysis in research, clinical, and drug development settings.

Introduction

Furofenac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid group, structurally related to Diclofenac. Accurate quantification of Furofenac in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the results.

This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions suitable for implementation in a laboratory setting.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum, prior to LC-MS/MS analysis. It involves the addition of an organic solvent to denature and precipitate proteins, which are then separated by centrifugation.

Experimental Protocol

-

Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, calibration standard, and quality control sample.

-

Vortexing: Briefly vortex the tubes for 10-15 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for analysis.

-

Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol

-

Sample Aliquoting: Place 200 µL of the biological sample (e.g., plasma, urine) into a glass test tube.

-

Internal Standard Spiking: Add 20 µL of this compound internal standard working solution.

-

pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 4.5) to acidify the sample.

-

Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., hexane, ethyl acetate, or a mixture like hexane:isoamyl alcohol 99:1 v/v).

-

Extraction: Vortex the mixture for 5 minutes.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. It involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.

Experimental Protocol

-

Sample Pre-treatment: To 500 µL of the sample (e.g., urine), add 50 µL of this compound internal standard and 500 µL of 2% formic acid in water. Vortex to mix.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

-

Elution: Elute Furofenac and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected when using these sample preparation methods for the analysis of Furofenac with this compound internal standard, based on published data for structurally similar NSAIDs like Diclofenac.[1] These values should be established and validated for Furofenac in your specific laboratory conditions.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | > 85 | 70 - 100[1] | > 80 |

| Matrix Effect (%) | Variable, can be significant | 2 - 28[1] | Minimal |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL[1] | 0.1 - 2 ng/mL |

| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL[1] | 0.1 - 500 ng/mL |

| Intra-day Precision (%RSD) | < 15 | < 15[1] | < 10 |

| Inter-day Precision (%RSD) | < 15 | < 15[1] | < 10 |

| Sample Throughput | High | Medium | Low to Medium |

Note: The values presented in this table are illustrative and may vary depending on the specific matrix, instrumentation, and analytical method employed. Method validation is essential to determine the actual performance characteristics.

Conclusion

The choice of sample preparation technique depends on several factors, including the nature of the biological matrix, the required sensitivity, sample throughput, and available resources. Protein precipitation is a high-throughput method suitable for cleaner matrices or when extensive cleanup is not necessary. Liquid-liquid extraction offers a good balance between cleanup efficiency and throughput. Solid-phase extraction provides the most thorough cleanup, leading to lower matrix effects and improved sensitivity, but is generally more time-consuming and costly. The use of this compound as an internal standard is strongly recommended for all three methods to ensure the highest quality of quantitative data.

References

Application Note: Quantitative Analysis of Diclofenac in Biological Matrices using LC-MS/MS with Furofenac-d3 as an Internal Standard

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[1][2][3] Accurate and sensitive quantification of diclofenac in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][4][5] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of diclofenac in human plasma, utilizing Furofenac-d3 as an internal standard (IS). The method employs a simple sample preparation procedure and offers high sensitivity, selectivity, and throughput.

While the user specified "this compound," this appears to be a less common or potentially misspelled compound name. The methods described herein are based on established protocols for the closely related and commonly used deuterated internal standard, Diclofenac-d4. These protocols are directly adaptable for this compound, provided the precursor and product ions are adjusted accordingly.

Experimental Workflow

The overall experimental workflow for the analysis of diclofenac in plasma is depicted below.

Caption: Experimental workflow for the LC-MS/MS analysis of Diclofenac.

Methodology

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of diclofenac and the internal standard from human plasma.

Protocol:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Spike with 10 µL of this compound internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]

Liquid Chromatography (LC)

Chromatographic separation is achieved using a C18 reverse-phase column. The conditions provided below are a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Condition 1 | Condition 2 |

| HPLC System | Agilent 1200 series or equivalent[4] | UPLC System[2] |

| Column | Phenomenex Kynetex C18 (50 x 2.10 mm, 2.6 µm)[4] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase A | Water with 0.1% Formic Acid and 5% Ammonium Acetate[4] | Water (pH 3.5 with Glacial Acetic Acid)[2] |

| Mobile Phase B | Acetonitrile[4] | Acetonitrile with 0.1% Glacial Acetic Acid[2] |

| Gradient | Isocratic: 47.5% A : 52.5% B[4] | Isocratic: 25% A : 75% B[2] |

| Flow Rate | 0.3 mL/min[4] | 0.2 mL/min[2] |

| Column Temp. | 35 °C[4] | Not Specified |

| Injection Vol. | 5 µL | Not Specified |

| Run Time | 3 minutes[4] | Not Specified |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the negative ionization mode using Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| MS System | Agilent 6410 Triple Quadrupole or equivalent[4] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4][5] |

| Nebulizer Gas | Nitrogen[4] |

| Nebulizer Pressure | 40 psi[6] |

| Drying Gas Temp. | 350 °C[4][6] |

| Capillary Voltage | 4000 V[4] |

| Dwell Time | 300 ms per transition[4] |

MRM Transitions:

The following table summarizes the MRM transitions for diclofenac and a deuterated internal standard (substitute with this compound specific transitions).

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |

| Diclofenac | 294.0 | 250.0 | 5 V[4] |

| Diclofenac (Qualifier) | 296.1 | 252.0 | 5 V[4] |

| This compound (IS) | User Determined | User Determined | User Optimized |

| Diclofenac-d4 (Example IS) | 300.1 | 256.1 | 5 V[4] |

Method Development and Validation Considerations

The development of a robust LC-MS/MS method involves several logical steps to ensure accuracy, precision, and reliability.

Caption: Logical workflow for LC-MS/MS method development and validation.

Validation Parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

-

Linearity: The range over which the instrument response is proportional to the concentration of the analyte. A typical range for diclofenac is 1-1000 ng/mL.[3]

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]

-

Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix.[4]

-

Recovery: The efficiency of the extraction procedure.[4]

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of diclofenac in human plasma. The use of a deuterated internal standard such as this compound ensures accurate and precise results by compensating for matrix effects and variations in sample processing. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of diclofenac.

References

- 1. phenomenex.com [phenomenex.com]

- 2. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. agilent.com [agilent.com]

Application Notes and Protocols for the Quantification of Diclofenac using Furofenac-d3 (assumed Diclofenac-d4) as an Internal Standard

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a calibration curve for the quantification of Diclofenac in biological matrices, specifically human plasma, using its deuterated internal standard (IS), Diclofenac-d4. The protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used and robust technique for bioanalytical applications. The information presented is synthesized from established methodologies and provides a framework for method development and validation.

Introduction

Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of Diclofenac in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Diclofenac-d4, is the gold standard in LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

This application note outlines the necessary steps for preparing calibration standards, sample processing, and LC-MS/MS analysis to construct a reliable calibration curve for Diclofenac quantification.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantification of Diclofenac in human plasma.

2.1. Materials and Reagents

-

Diclofenac sodium (Reference Standard)

-

Diclofenac-d4 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid (analytical grade)

-

Ultrapure water

-

Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

-

Polypropylene tubes

-

Autosampler vials

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable.

-

Data acquisition and processing software

2.3. Preparation of Stock and Working Solutions

-

Diclofenac Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diclofenac sodium in methanol to obtain a final concentration of 1 mg/mL.

-

Diclofenac-d4 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Diclofenac-d4 in methanol.

-

Diclofenac Working Solutions: Serially dilute the Diclofenac stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions at concentrations suitable for spiking into plasma to create calibration standards.

-

Diclofenac-d4 Working Solution (IS Working Solution): Dilute the Diclofenac-d4 stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL.

2.4. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking blank human plasma with the appropriate Diclofenac working solutions.[1] The final concentrations should cover the expected range of the study samples. A typical calibration curve range for Diclofenac in plasma is 1 ng/mL to 1000 ng/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma from a separate weighing of the Diclofenac reference standard.

2.5. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Diclofenac from plasma samples.[3][4]

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a polypropylene tube, add 200 µL of the IS Working Solution (Diclofenac-d4 in acetonitrile).

-

Vortex the mixture for 30-60 seconds to precipitate the proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2.6. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Diclofenac and Diclofenac-d4. Method optimization may be required for different instrumentation.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution: A suitable gradient should be developed to ensure good separation of Diclofenac and Diclofenac-d4 from matrix components.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often cited for Diclofenac)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Diclofenac: m/z 294.0 → 250.0[5]

-

Diclofenac-d4: m/z 298.0 → 254.0 (adjust based on specific deuteration pattern)

-

-

Data Presentation

The data from the analysis of the calibration standards should be used to construct a calibration curve by plotting the peak area ratio of Diclofenac to Diclofenac-d4 against the nominal concentration of Diclofenac. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

Table 1: Example Calibration Curve Data for Diclofenac in Human Plasma

| Calibration Standard Level | Nominal Concentration (ng/mL) | Diclofenac Peak Area | Diclofenac-d4 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1.0 | 5,234 | 1,012,345 | 0.0052 | 1.05 | 105.0 |

| 2 | 5.0 | 25,890 | 1,025,678 | 0.0252 | 4.98 | 99.6 |

| 3 | 20.0 | 101,456 | 1,018,901 | 0.0996 | 19.95 | 99.8 |

| 4 | 100.0 | 505,678 | 1,021,123 | 0.4952 | 100.12 | 100.1 |

| 5 | 250.0 | 1,245,789 | 1,015,432 | 1.2268 | 248.98 | 99.6 |

| 6 | 500.0 | 2,498,123 | 1,020,098 | 2.4489 | 501.23 | 100.2 |

| 7 | 800.0 | 3,987,456 | 1,011,876 | 3.9406 | 795.67 | 99.5 |

| 8 | 1000.0 | 4,956,789 | 1,014,567 | 4.8858 | 998.54 | 99.9 |

Calibration Curve Equation:

-

y = 0.0049x + 0.0003

-

R²: 0.9995

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in this protocol.

References

Application Notes & Protocols for Furofenac-d3 in Bioanalytical Method Development

Introduction

Furofenac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class. Accurate and reliable quantification of Furofenac in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development. This document outlines a detailed bioanalytical method for the determination of Furofenac in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Furofenac-d3, a stable isotope-labeled derivative, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

The protocol described herein is based on established methodologies for structurally similar compounds, such as diclofenac, and provides a robust framework for routine bioanalysis in a drug development setting.[1][2][3]

Experimental Protocols

Materials and Reagents

-

Analytes: Furofenac, this compound (Internal Standard)

-

Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

-

Chemicals & Solvents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[1]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Furofenac and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Furofenac stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Furofenac from plasma samples.[2][4][5]

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.

-

Add 300 µL of acetonitrile to all tubes to precipitate plasma proteins.

-

Vortex mix the samples for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Furofenac and this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Reversed-phase C18 (50 x 2.1 mm, 2.6 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1.5 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 350°C[1] |

| Capillary Voltage | 3500 V |

| Gas Flow (Nebulizer) | 40 psi |

| Gas Flow (Drying Gas) | 10 L/min |

| MRM Transitions | To be determined empirically for Furofenac and this compound |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 200 ms |

Note: The MRM transitions and collision energies for Furofenac and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[6][7] The validation should include the following parameters:

-

Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Furofenac and this compound.

-

Linearity and Range: The linearity of the method should be determined by analyzing a series of calibration standards over a specified concentration range. The correlation coefficient (r²) should be greater than 0.99.

-

Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Recovery: The extraction recovery of Furofenac and the internal standard from the biological matrix should be consistent and reproducible.

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.

-

Stability: The stability of Furofenac in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Furofenac | 1 - 1000 | > 0.995 |

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 95.5 | 8.2 | 98.1 | 10.5 |

| Low | 3 | 102.3 | 6.5 | 101.7 | 7.9 |

| Medium | 100 | 98.9 | 4.1 | 99.5 | 5.3 |

| High | 800 | 101.2 | 3.5 | 100.8 | 4.7 |

Table 5: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Furofenac | Low (3) | 88.2 | 95.7 |

| High (800) | 91.5 | 98.2 | |

| This compound | 100 | 89.7 | 96.5 |

Visualizations

References

- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

Application Note: Determination of Furofenac in Human Plasma by LC-MS/MS

This application note describes a sensitive and robust bioanalytical method for the quantification of Furofenac in human plasma using Furofenac-d3 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a simple protein precipitation step for sample preparation. This method is intended for use in pharmacokinetic studies and other drug development applications requiring the accurate measurement of Furofenac in a biological matrix.

The method demonstrates excellent linearity over a clinically relevant concentration range, with high accuracy and precision. The use of a stable isotope-labeled internal standard, this compound, ensures reliable quantification by compensating for matrix effects and variations in sample processing and instrument response.

Core Method Parameters

| Parameter | Value |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Human Plasma |

| Internal Standard | This compound |

| Sample Preparation | Protein Precipitation |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Inter-day Precision (%CV) | < 10% |

| Inter-day Accuracy (%Bias) | ± 10% |

| Extraction Recovery | > 85% |

Experimental Protocols

Materials and Reagents

-

Furofenac analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (≥ 98%)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Standard Solutions Preparation

2.1. Furofenac Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Furofenac analytical standard.

-

Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C.

2.2. This compound Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C.

2.3. Furofenac Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Furofenac stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

2.4. Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL polypropylene microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Add 100 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.